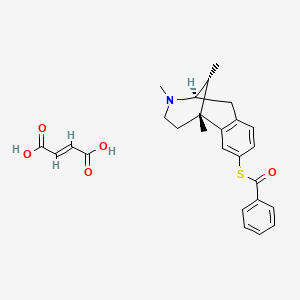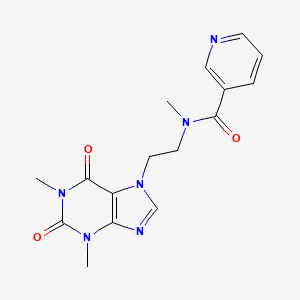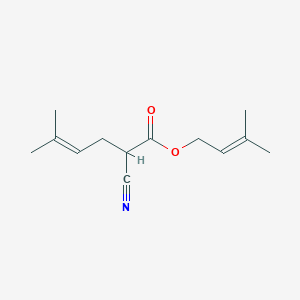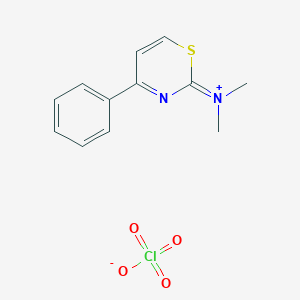
N,N-Dimethyl-4-phenyl-2H-1,3-thiazin-2-iminium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-phenyl-2H-1,3-thiazin-2-iminium perchlorate is a chemical compound with a unique structure that includes a thiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-phenyl-2H-1,3-thiazin-2-iminium perchlorate typically involves the reaction of N,N-dimethyl-4-phenyl-2H-1,3-thiazine with perchloric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-phenyl-2H-1,3-thiazin-2-iminium perchlorate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: It can participate in nucleophilic substitution reactions, where the iminium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N,N-Dimethyl-4-phenyl-2H-1,3-thiazin-2-iminium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-phenyl-2H-1,3-thiazin-2-iminium perchlorate involves its interaction with molecular targets such as enzymes or receptors. The iminium group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiazine ring structure also allows for specific binding interactions, enhancing its selectivity and potency.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-phenyl-2H-1,3-thiazine
- N,N-Dimethyl-4-phenyl-2H-1,3-thiazolidine
- N,N-Dimethyl-4-phenyl-2H-1,3-thiazin-2-one
Uniqueness
N,N-Dimethyl-4-phenyl-2H-1,3-thiazin-2-iminium perchlorate is unique due to the presence of the iminium group, which imparts distinct reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
Properties
CAS No. |
67534-61-6 |
|---|---|
Molecular Formula |
C12H13ClN2O4S |
Molecular Weight |
316.76 g/mol |
IUPAC Name |
dimethyl-(4-phenyl-1,3-thiazin-2-ylidene)azanium;perchlorate |
InChI |
InChI=1S/C12H13N2S.ClHO4/c1-14(2)12-13-11(8-9-15-12)10-6-4-3-5-7-10;2-1(3,4)5/h3-9H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
UNUPXFHWNUZVNA-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](=C1N=C(C=CS1)C2=CC=CC=C2)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


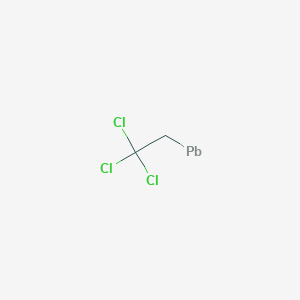
![Methylenebis[difluoro(dimethyl)-lambda~5~-arsane]](/img/structure/B14461870.png)
![3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, trichlorozincate(1-)](/img/structure/B14461877.png)

![2-[(2-Chloroethoxy)methyl]thiirane](/img/structure/B14461886.png)
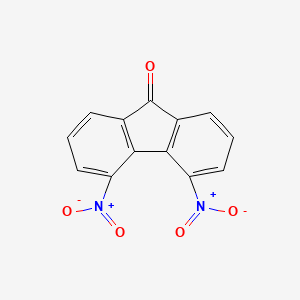
![Dioctyl 2,2'-[4-(hex-1-en-1-yl)-2-oxocyclopentane-1,3-diyl]diacetate](/img/structure/B14461902.png)
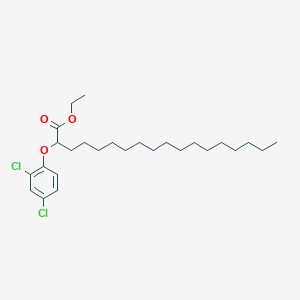


![5H-Benzo[7]annulene-5-carbonitrile](/img/structure/B14461922.png)
